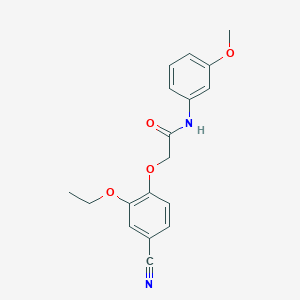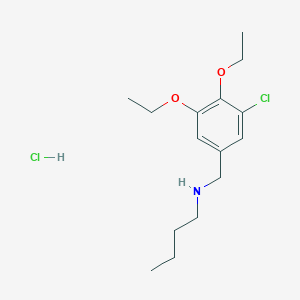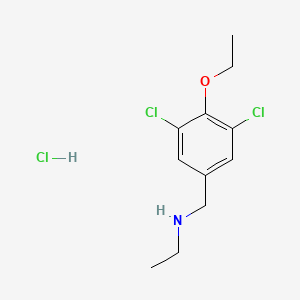
2-(4-cyano-2-ethoxyphenoxy)-N-(3-methoxyphenyl)acetamide
説明
2-(4-cyano-2-ethoxyphenoxy)-N-(3-methoxyphenyl)acetamide, also known as GW501516, is a synthetic drug that has been extensively researched for its potential applications in various fields. It was initially developed as a treatment for metabolic and cardiovascular diseases, but its ability to enhance physical performance has also been studied. In
作用機序
2-(4-cyano-2-ethoxyphenoxy)-N-(3-methoxyphenyl)acetamide works by activating PPARδ, which is a nuclear receptor that regulates gene expression. PPARδ plays a crucial role in the regulation of lipid metabolism, glucose homeostasis, inflammation, and oxidative stress. By activating PPARδ, this compound increases the expression of genes involved in fatty acid oxidation, glucose uptake, and mitochondrial biogenesis. This leads to an increase in energy production and a decrease in lipid accumulation and inflammation.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It increases the expression of genes involved in fatty acid oxidation, glucose uptake, and mitochondrial biogenesis, leading to an increase in energy production. It also decreases the expression of genes involved in lipid accumulation and inflammation, leading to a decrease in oxidative stress and inflammation. In addition, this compound has been shown to improve insulin sensitivity, reduce plasma triglycerides and cholesterol, and increase HDL cholesterol levels.
実験室実験の利点と制限
One advantage of using 2-(4-cyano-2-ethoxyphenoxy)-N-(3-methoxyphenyl)acetamide in lab experiments is its high selectivity for PPARδ. This allows researchers to study the specific effects of PPARδ activation without interfering with other pathways. Another advantage is its stability and solubility, which make it easy to handle and administer. However, one limitation of using this compound is its potential toxicity and side effects. It has been shown to cause liver damage and cancer in animal studies, and its long-term safety in humans is still unknown.
将来の方向性
There are several future directions for the research and development of 2-(4-cyano-2-ethoxyphenoxy)-N-(3-methoxyphenyl)acetamide. One direction is to further investigate its potential use in the treatment of metabolic and cardiovascular diseases. Another direction is to study its effects on muscle growth and recovery, as well as its potential use in the treatment of muscle wasting and degeneration. Additionally, more research is needed to determine its long-term safety and potential side effects in humans. Finally, the development of more selective and safer PPARδ agonists may lead to the discovery of new therapeutic targets and applications.
科学的研究の応用
2-(4-cyano-2-ethoxyphenoxy)-N-(3-methoxyphenyl)acetamide has been extensively researched for its potential applications in various fields. It has been studied for its ability to improve metabolic disorders such as obesity, diabetes, and dyslipidemia. It has also been investigated for its potential use in the treatment of cardiovascular diseases such as atherosclerosis, hypertension, and heart failure. In addition, this compound has been studied for its ability to enhance physical performance and endurance.
特性
IUPAC Name |
2-(4-cyano-2-ethoxyphenoxy)-N-(3-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4/c1-3-23-17-9-13(11-19)7-8-16(17)24-12-18(21)20-14-5-4-6-15(10-14)22-2/h4-10H,3,12H2,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAPVOODPJFENKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C#N)OCC(=O)NC2=CC(=CC=C2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-chloro-N-(3-{[(2-furylmethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B4395847.png)

![3-nitro-N-[3-(2-quinoxalinyl)phenyl]benzamide](/img/structure/B4395854.png)
![N-[(tert-butylamino)carbonyl]benzamide](/img/structure/B4395859.png)
![N-{2-[(butylamino)carbonyl]phenyl}-3,4,5-trimethoxybenzamide](/img/structure/B4395867.png)
![ethyl [(6-ethyl-6-methyl-7-oxo-5,6,7,12-tetrahydrobenzo[h][1,2,4]triazolo[3,4-b]quinazolin-9-yl)thio]acetate](/img/structure/B4395875.png)


![4-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-furylmethyl)butanamide](/img/structure/B4395909.png)



![4-[(benzylsulfonyl)methyl]-N-cyclohexylbenzamide](/img/structure/B4395950.png)
![N-benzyl-N-[(2-hydroxy-3-quinolinyl)methyl]-3,4,5-trimethoxybenzamide](/img/structure/B4395955.png)
